Product packaging for Methyl 2-methoxy-5-methylbenzoylformate(Cat. No.:)

Methyl 2-methoxy-5-methylbenzoylformate

Cat. No.: B7849104
M. Wt: 208.21 g/mol
InChI Key: MHZOWBAPEQLPFJ-UHFFFAOYSA-N
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Description

Significance and Context of Alpha-Keto Esters

Alpha-keto esters, also known as glyoxylates, are characterized by two adjacent carbonyl groups: a ketone and an ester. This unique 1,2-dicarbonyl system imparts significant chemical reactivity and makes them highly valuable intermediates in organic synthesis. chemicalbook.com They serve as precursors to a wide range of other important molecules, including α-amino acids and α-hydroxy acids, which are fundamental building blocks in biology and medicinal chemistry. chegg.comchemicalland21.com

The dual carbonyl functionality allows α-keto esters to participate in a diverse array of chemical reactions. They are excellent electrophiles, susceptible to nucleophilic attack at both the keto and ester carbonyl carbons. This reactivity makes them versatile synthons, or building blocks, for creating complex molecular architectures and for the synthesis of heterocyclic compounds. chegg.comcymitquimica.com Furthermore, their ability to act as photoinitiators—compounds that generate reactive radicals upon exposure to light—has led to their use in polymerization processes for UV-curable coatings and inks. cymitquimica.comcymitquimica.com

Overview of Methyl 2-methoxy-5-methylbenzoylformate within the Alpha-Keto Ester Family

This compound is a distinct member of the α-keto ester family. Its structure consists of a central phenylglyoxylate (B1224774) (benzoylformate) core. The benzene (B151609) ring is substituted with a methoxy (B1213986) group (-OCH₃) at position 2 and a methyl group (-CH₃) at position 5. The carboxyl group is esterified with methanol (B129727). While not as extensively documented in scientific literature as simpler analogues like methyl benzoylformate, its structure suggests it shares the characteristic reactivity and synthetic potential of the α-keto ester class. Its CAS number is 1267006-90-5. echemi.comsapub.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B7849104 Methyl 2-methoxy-5-methylbenzoylformate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-methoxy-5-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-4-5-9(14-2)8(6-7)10(12)11(13)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHZOWBAPEQLPFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Reaction Mechanisms and Pathways of Methyl 2 Methoxy 5 Methylbenzoylformate

Photochemical Processes: Investigation of Norrish Type I Cleavage Mechanisms

The photochemistry of α-keto esters, such as Methyl 2-methoxy-5-methylbenzoylformate, is dominated by the Norrish Type I reaction. This process involves the photochemical cleavage of the carbon-carbon bond between the two carbonyl groups upon exposure to light, leading to the formation of highly reactive radical intermediates. wikipedia.org This α-scission is a cornerstone of photopolymerization, where benzoylformate derivatives are often employed as efficient photoinitiators. acs.orgchemicalbook.com

Initiation and Radical Generation Pathways

The Norrish Type I reaction is initiated when the carbonyl group of the molecule absorbs a photon, promoting it to an excited singlet state. wikipedia.org Through a process known as intersystem crossing, this singlet state can convert to a more stable triplet state. wikipedia.org From either of these excited states, the molecule can undergo homolytic cleavage (α-scission) of the C-C bond positioned between the benzoyl and the ester carbonyls. wikipedia.orgacs.org

For this compound, this cleavage generates two primary radical species: a 2-methoxy-5-methylbenzoyl radical and a methoxycarbonyl radical (•COOCH₃).

Reaction Pathway:

Excitation: The parent molecule absorbs UV light, transitioning to an excited state (singlet or triplet).

α-Cleavage: The excited molecule undergoes homolysis of the bond between the carbonyl carbons.

Radical Formation: This cleavage results in the formation of the 2-methoxy-5-methylbenzoyl radical and the methoxycarbonyl radical.

These generated radicals are highly reactive and can initiate subsequent chemical reactions, most notably polymerization, by reacting with monomer units. wikipedia.orgacs.org

Influence of Aromatic Substitution on Photolytic Reactivity

The substituents on the aromatic ring play a critical role in modulating the photolytic reactivity of benzoylformate esters. The efficiency of the Norrish Type I cleavage is linked to the bond dissociation energy (BDE) of the C-C bond in the excited triplet state. acs.org Electron-donating and electron-withdrawing groups on the phenyl ring can alter the electronic distribution and stability of the resulting benzoyl radical, thereby influencing the BDE. amazonaws.com

Research on various substituted Methyl Benzoylformate (MBF) derivatives has provided insight into these effects. By calculating the BDE in the triplet state (³BDE), the photoinitiating capability can be predicted. acs.org A lower ³BDE generally corresponds to a more facile cleavage and higher reactivity. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on this compound are both electron-donating groups, which can influence the energy levels of the excited state and the stability of the subsequent radical.

A comparative analysis of different substituents on the methyl benzoylformate framework demonstrates this influence clearly.

Table 1: Influence of Aromatic Substituents on the Calculated Triplet State Bond Dissociation Energy (³BDE) of Methyl Benzoylformate (MBF) Derivatives. amazonaws.com
PhotoinitiatorSubstituentTriplet State BDE (kJ/mol)
F-MBFp-Fluoro137.92
C-MBFp-Methyl138.30
MBFUnsubstituted138.98
Cl-MBFp-Chloro140.55
O-MBFp-Methoxy145.18
S-MBFp-Thiomethyl148.85
N-MBFp-Dimethylamino150.94

Data derived from computational studies on para-substituted methyl benzoylformate derivatives provides a model for understanding substituent effects. amazonaws.com

Catalytic Transformations Involving this compound

The α-keto ester functionality of this compound makes it a versatile substrate for a range of catalytic transformations, enabling the construction of complex molecular architectures.

Mechanistic Aspects of Metal-Catalyzed Reactions

While specific studies on the hydrocarboxylation of this compound are not prevalent, the general reactivity of α-keto esters in metal-catalyzed reactions is well-documented. Rhodium and palladium are frequently used to catalyze transformations at or adjacent to the keto-ester moiety. rsc.orgthieme-connect.comrsc.orgelsevierpure.com

A relevant example is the rhodium-catalyzed arylation of α-keto esters with arylboronic acids. thieme-connect.com The general mechanism for such a transformation typically involves:

Oxidative Addition: The Rh(I) catalyst undergoes oxidative addition to the arylboronic acid.

Transmetalation: An exchange of ligands occurs, forming an aryl-rhodium species.

Carbometalation: The aryl-rhodium species adds across the carbonyl group of the α-keto ester.

Reductive Elimination: The final product, a quaternary α-hydroxy ester, is released, regenerating the Rh(I) catalyst.

These catalytic cycles allow for the stereocontrolled formation of C-C bonds under relatively mild conditions.

Stereoselective Catalysis and Asymmetric Inductions

Achieving stereocontrol is a major goal in modern synthesis. For prochiral substrates like this compound, asymmetric catalysis offers a powerful method to generate enantioenriched products. The dual carbonyl functionality provides multiple sites for chiral catalysts to coordinate and direct the approach of a reactant. nih.govwikipedia.org

Various catalytic systems have been developed for asymmetric transformations of α-keto esters:

Asymmetric Hydrogenation/Transfer Hydrogenation: Chiral ruthenium and rhodium complexes are used to reduce the ketone carbonyl to a chiral alcohol with high enantioselectivity. wikipedia.org

Asymmetric Aldol and Henry Reactions: Chiral metal complexes (e.g., Ag, Cu) or organocatalysts (e.g., cinchona alkaloids) can catalyze the enantioselective addition of enolates or nitroalkanes to the keto-carbonyl group, creating chiral tertiary alcohols. nih.govnih.gov

Asymmetric Amination: Biomimetic transamination using chiral bases can convert the keto group into a chiral amine, yielding valuable α-amino ester derivatives. acs.org

The choice of catalyst and ligand is crucial for inducing high levels of stereoselectivity, as the chiral environment created by the catalyst dictates the facial selectivity of the nucleophilic attack on the carbonyl.

Table 2: Examples of Catalytic Systems for Asymmetric Reactions of α-Keto Esters.
Reaction TypeCatalyst SystemTypical Nucleophile/ReagentProduct TypeReference
Aldol AdditionChiral AgF₂ / Amino Acid LigandKetone-derived EnolsilanesChiral Tertiary Alcohols nih.gov
Nitroaldol (Henry) ReactionCinchona Alkaloids (Organocatalyst)NitromethaneChiral β-Nitro Alcohols nih.gov
Arylation[Rh(coe)₂Cl]₂ / Chiral Sulfur-Olefin LigandArylboronic AcidsChiral Quaternary α-Hydroxy Esters thieme-connect.com
Transfer HydrogenationChiral Ru / Diamine LigandIsopropanol or Formic AcidChiral α-Hydroxy Esters wikipedia.org
Biomimetic TransaminationQuinine Derivatives (Organocatalyst)Benzylamine DerivativeChiral α-Amino Esters acs.org

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic nature of the two carbonyl carbons in this compound governs its reactivity towards nucleophiles. The carbon of the ketone carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl carbon, making it the primary site for nucleophilic attack. ncert.nic.inmasterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then typically protonated in a subsequent workup step to yield the final alcohol product.

A wide array of nucleophiles can participate in this reaction:

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are powerful carbon nucleophiles that add irreversibly to the ketone carbonyl to form tertiary alcohols after protonation. youtube.commnstate.edu

Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the ketone, reducing it to a secondary alcohol. wikipedia.orgyoutube.com

Cyanide: The addition of hydrogen cyanide (HCN) forms a cyanohydrin, a versatile intermediate in organic synthesis. ncert.nic.in

Nitrogen Nucleophiles: Primary amines react to form imines, while secondary amines can form enamines, though these reactions are more complex with α-keto esters. msu.edu

Table 3: Common Nucleophilic Addition Reactions at the Ketone Carbonyl of an α-Keto Ester.
NucleophileReagent ExampleIntermediateFinal Product (after workup)Reference
Carbon NucleophileCH₃MgBr (Grignard Reagent)Magnesium AlkoxideTertiary Alcohol mnstate.edumsu.edu
Hydride IonNaBH₄ (Sodium Borohydride)Borate-Alkoxide ComplexSecondary Alcohol (α-Hydroxy Ester) wikipedia.orgyoutube.com
Cyanide IonHCN / KCNAlkoxideCyanohydrin ncert.nic.in
Primary AmineR-NH₂HemiaminalImine msu.edu

Stereochemical Outcomes in Quaternary Carbon Center Formation

There is no available research data detailing the stereochemical outcomes of reactions involving this compound to form quaternary carbon centers. In theory, the addition of a nucleophile to the carbonyl carbon of the α-keto ester would generate a tertiary alcohol. To form a quaternary carbon, a subsequent reaction, such as an alkylation at the α-position, would be necessary. The stereochemical control of such a process would be highly dependent on the nature of the nucleophile, the choice of reagents, and the reaction conditions. Factors such as chelation control, involving the methoxy group on the aromatic ring and the α-keto ester moiety, could potentially influence the facial selectivity of the nucleophilic attack, but this remains speculative without experimental evidence.

Comparative Reactivity with Various Nucleophiles (e.g., allyltrimethylsilane, allyltributylstannane, cyanide)

Specific studies comparing the reactivity of this compound with nucleophiles such as allyltrimethylsilane, allyltributylstannane, and cyanide are not present in the accessible scientific literature. Generally, the electrophilicity of the ketone carbonyl in an α-keto ester is greater than that of the ester carbonyl. Therefore, nucleophilic attack is expected to occur preferentially at the ketone.

The reactivity of the specified nucleophiles would likely follow established trends:

Allyltrimethylsilane: This reagent typically requires Lewis acid activation to react with ketones in a Sakurai reaction. The Lewis acid would coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the allylation.

Allyltributylstannane: This organotin reagent can add to ketones under various conditions, including thermal, high pressure, or Lewis acid catalysis. It is generally more reactive than allyltrimethylsilane.

Cyanide: As a potent nucleophile, cyanide, typically from a source like trimethylsilyl (B98337) cyanide (TMSCN) or an alkali metal cyanide, would be expected to add to the ketone carbonyl to form a cyanohydrin. This reaction can also be catalyzed by Lewis acids.

A comparative study would be necessary to determine the precise reaction rates and yields for this compound with these nucleophiles.

Table 1: Hypothetical Comparative Reactivity of Nucleophiles with this compound

NucleophileActivating AgentExpected Product Type
AllyltrimethylsilaneLewis Acid (e.g., TiCl₄, BF₃·OEt₂)Homoallylic alcohol
AllyltributylstannaneLewis Acid or ThermalHomoallylic alcohol
Cyanide (e.g., TMSCN)Lewis Acid or Base CatalysisCyanohydrin

This table is based on general principles of organic chemistry and is not derived from experimental data for the specified compound.

Oxidative and Reductive Pathways of Alpha-Keto Ester Functionality

The oxidative and reductive pathways of the α-keto ester functionality in this compound have not been specifically documented. The following subsections discuss the theoretical considerations for such transformations based on the known chemistry of α-keto esters.

Baeyer-Villiger Oxidation Considerations

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom between a carbonyl carbon and an adjacent carbon atom, typically using a peroxy acid. wikipedia.orgic.ac.uknrochemistry.comorganic-chemistry.orgyoutube.com In the case of this compound, the migrating group would be the 2-methoxy-5-methylphenyl group. The general migratory aptitude in Baeyer-Villiger oxidations follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. The phenyl group has a moderate migratory aptitude. organic-chemistry.org

The reaction would proceed via the Criegee intermediate, formed by the addition of the peroxy acid to the ketone carbonyl. wikipedia.orgnrochemistry.com Subsequent rearrangement with migration of the aryl group would lead to the formation of an anhydride (B1165640). This anhydride could then potentially react with the methanol (B129727) present (from the methyl ester) or added during workup to form two different ester products. Without experimental data, the precise outcome and selectivity remain theoretical.

Selective Reduction Strategies

The selective reduction of the α-keto ester functionality in this compound could target either the ketone or the ester group.

Reduction of the Ketone: The ketone is generally more reactive towards hydride reagents than the ester. Therefore, selective reduction of the ketone to a secondary alcohol (an α-hydroxy ester) can typically be achieved using mild reducing agents such as sodium borohydride (NaBH₄) at low temperatures.

Reduction of the Ester: Selective reduction of the ester in the presence of a ketone is more challenging. It might be possible by first protecting the ketone, for example, as a ketal, and then using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) to reduce the ester to an alcohol. Subsequent deprotection would yield a diol.

Table 2: Potential Selective Reduction Strategies for this compound

ReagentTarget FunctionalityExpected Product
Sodium Borohydride (NaBH₄)Ketoneα-Hydroxy Ester
Lithium Aluminum Hydride (LiAlH₄)Ketone and EsterDiol
1. Ketal Protection 2. LiAlH₄ 3. DeprotectionEsterDiol

This table presents plausible strategies based on general reactivity principles.

Oxidative Cleavage Reactions

Oxidative cleavage of the carbon-carbon bond between the two carbonyl groups in an α-keto ester is a known transformation, although specific conditions for this compound are not reported. This reaction can often be achieved using strong oxidizing agents. For instance, treatment with reagents like periodic acid (H₅IO₆) or lead tetraacetate (Pb(OAc)₄) after initial hydration of the ketone could lead to cleavage. Another potential method involves ozonolysis, although this is more commonly used for alkenes and alkynes.

The products of such a cleavage would be a carboxylic acid (from the keto-side) and a derivative of the ester. Specifically for this compound, oxidative cleavage would be expected to yield 2-methoxy-5-methylbenzoic acid and a derivative of methyl oxalate.

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A comprehensive search of publicly accessible scientific databases and chemical literature has yielded no specific experimental data for the advanced spectroscopic and structural characterization of the chemical compound This compound .

Despite extensive queries aimed at retrieving information on its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles, no research findings, synthesis reports, or analytical data for this specific molecule could be located. The search included terms related to its potential spectroscopic analysis, such as:

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence)

EI-MS (Electron Ionization Mass Spectrometry)

ESI-MS (Electrospray Ionization Mass Spectrometry)

The absence of information suggests that "this compound" may be a novel compound, a theoretical structure, or an intermediate in a proprietary process that has not been disclosed or characterized in peer-reviewed literature or public chemical databases.

While data exists for structurally related compounds such as Methyl 2-methoxy-5-methylbenzoate (which lacks the second carbonyl group in the ester chain) or Methyl benzoylformate (which lacks the methoxy and methyl ring substituents), this information cannot be extrapolated to accurately describe the specific spectral properties of the requested compound.

Consequently, the detailed article on the spectroscopic and structural characterization of this compound, as outlined in the request, cannot be generated at this time due to the lack of available scientific data.

Advanced Spectroscopic and Structural Characterization of Methyl 2 Methoxy 5 Methylbenzoylformate

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. uah.edu For Methyl 2-methoxy-5-methylbenzoylformate, GC-MS serves as a crucial method for assessing its purity and identifying any volatile impurities that may be present from the synthesis or degradation processes. mdpi.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a chromatographic column. dergipark.org.tr The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The purity of this compound is determined by the resulting chromatogram. A high-purity sample would ideally exhibit a single, sharp, and symmetrical peak at a characteristic retention time. The area of this primary peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

As components elute from the GC column, they enter the mass spectrometer, which acts as a detector. The molecules are ionized, typically by electron ionization (EI), causing them to fragment into a predictable pattern of smaller, charged ions. dergipark.org.tr The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that is a unique fingerprint for the compound. For this compound (molar mass: 180.20 g/mol ), the mass spectrum would be used to confirm the identity of the main peak and to identify any impurity peaks by comparing their spectra with established libraries like the NIST Mass Spectral Library. dergipark.org.trresearchgate.net The method's accuracy can be validated by determining recovery percentages, which are typically expected to be in the range of 95-105%. nih.gov

Below is a table of typical parameters for a GC-MS analysis of a compound like this compound.

Table 1: Illustrative GC-MS Analytical Parameters

Parameter Setting Purpose
GC System Agilent 6890 or similar Instrument for separating volatile components. dergipark.org.tr
Column HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar Stationary phase for separation based on polarity.
Carrier Gas Helium Inert mobile phase to carry the sample through the column. dergipark.org.tr
Flow Rate 1.0 - 1.5 mL/min Controls the speed of the analysis and separation efficiency. dergipark.org.tr
Injection Mode Splitless or Split Method of introducing the sample onto the column. dergipark.org.tr
Injector Temp. 280 °C Ensures rapid vaporization of the sample. dergipark.org.tr
Oven Program Start at 50°C, ramp at 10°C/min to 280°C, hold for 5 min Temperature gradient to elute compounds with different boiling points.
MS System Agilent 5973N or similar Quadrupole MS Detector for identifying and quantifying components. dergipark.org.tr
Ionization Mode Electron Ionization (EI) at 70 eV Standard method for creating reproducible fragmentation patterns. dergipark.org.tr
MS Source Temp. 230 °C Temperature of the ion source. mdpi.com

| Mass Range | 50-500 amu | Range of mass-to-charge ratios scanned by the detector. dergipark.org.tr |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. vscht.cz Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. libretexts.org The IR spectrum of this compound would display a unique pattern of absorption bands confirming the presence of its key functional groups: an α-keto ester, an aromatic ether, and a substituted benzene (B151609) ring.

The most readily identifiable absorption is the sharp, intense peak from the carbonyl (C=O) groups. libretexts.org In this molecule, two distinct C=O stretching vibrations are expected: one for the ketone and one for the ester. The ester C=O stretch typically appears around 1735 cm⁻¹, while the adjacent ketone carbonyl is influenced by conjugation with the aromatic ring, shifting its absorption to a slightly lower wavenumber. libretexts.orglibretexts.org

The presence of the aromatic ring is confirmed by several bands. youtube.com C-H stretching vibrations for hydrogens attached to the aromatic ring appear at wavenumbers just above 3000 cm⁻¹. vscht.cz In-plane carbon-carbon stretching vibrations within the benzene ring typically produce bands in the 1600-1450 cm⁻¹ region. vscht.cz The ether linkage (Aryl-O-CH₃) is identified by its characteristic C-O stretching band. libretexts.org

Vibrational Mode Analysis

A detailed analysis of the vibrational modes provides specific information about the molecular structure. Each absorption band in the IR spectrum corresponds to a specific type of molecular motion, such as stretching or bending. libretexts.org

C-H Stretching: The spectrum would show distinct C-H stretching vibrations. Aromatic C-H stretches are found in the 3100-3000 cm⁻¹ range. vscht.cz Aliphatic C-H stretches from the two methyl groups (-OCH₃ and the ring -CH₃) would absorb in the 3000-2850 cm⁻¹ region. libretexts.org

C=O Stretching: The most prominent feature in the spectrum would be the strong absorption from the two carbonyl groups in the 1760-1670 cm⁻¹ region. libretexts.org The ester carbonyl (C=O) stretch is expected around 1735 cm⁻¹, while the α-keto carbonyl, conjugated with the aromatic ring, would appear at a lower frequency, likely around 1680 cm⁻¹. docbrown.info

Aromatic C=C Stretching: Multiple bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring. vscht.czyoutube.com

C-O Stretching: Two different C-O stretching vibrations are present. The aryl-ether C-O stretch and the ester C-O stretches will result in strong bands in the 1300-1000 cm⁻¹ fingerprint region. libretexts.org Specifically, the aryl-O-CH₃ linkage often shows a strong, characteristic absorption band. docbrown.info

Table 2: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3100 - 3000 Aromatic C-H Stretching
3000 - 2850 Aliphatic C-H (Methyl) Stretching
~1735 Ester C=O Stretching libretexts.org
~1680 α-Keto C=O (Conjugated) Stretching docbrown.info
1600 - 1450 Aromatic C=C Ring Stretching vscht.cz
1300 - 1100 C-O (Ester, Ether) Stretching libretexts.org

Rotational Spectroscopy and Conformational Analysis

Rotational spectroscopy, particularly Fourier-transform microwave (FTMW) spectroscopy, is an exceptionally precise technique for determining the three-dimensional structure of molecules in the gas phase. academie-sciences.frfurman.edu It allows for the unambiguous identification of different conformers (rotamers) and the study of internal molecular motions. nih.gov

For this compound, several conformers are possible due to the rotational freedom around single bonds, primarily the C(aryl)–C(carbonyl) bond and the C(aryl)–O(methoxy) bond. These rotations give rise to different spatial arrangements of the methoxy (B1213986) and benzoylformate groups relative to the plane of the benzene ring.

Fourier-Transform Microwave Spectroscopy for Gas-Phase Structure

In an FTMW experiment, a short, high-power microwave pulse is used to polarize a sample of molecules in a low-pressure, supersonic jet expansion. academie-sciences.frnih.gov This expansion cools the molecules to very low rotational temperatures (a few Kelvin), simplifying the spectrum by populating only the lowest energy rotational states. frontiersin.org After the pulse, the molecules emit a faint microwave signal (free induction decay), which is detected and Fourier-transformed to yield a high-resolution frequency-domain spectrum. nih.gov

The spectrum consists of sharp lines corresponding to transitions between rotational energy levels. The frequencies of these transitions are used to determine the principal moments of inertia (Iₐ, Iₑ, Iₑ) and, from them, the precise rotational constants (A, B, C) for the molecule. rsc.org Each unique conformer of this compound would have a distinct set of rotational constants, allowing for its individual identification. nih.gov By comparing the experimentally determined rotational constants with those predicted from quantum chemical calculations (e.g., using DFT or ab initio methods), the specific geometry of each observed conformer can be definitively assigned. frontiersin.org

Identification of Conformers and Internal Dynamics

The supersonic jet expansion "freezes" different conformers into their potential energy minima, allowing the spectrum of each to be measured independently. nih.gov The relative intensities of the signals from different conformers can provide an estimate of their relative energies and population in the pre-expansion gas.

Furthermore, FTMW spectroscopy is highly sensitive to internal dynamics, such as the internal rotation of the methyl groups. nih.gov The rotation of the methoxy methyl group (CH₃-O) and the methyl group on the aromatic ring against the rest of the molecular frame is a large-amplitude motion. This motion causes small splittings (A-E splittings) in the rotational transitions. nih.gov Analyzing these splittings allows for the determination of the potential energy barriers hindering the internal rotation, providing valuable insight into the local electronic and steric environment around the methyl groups. nih.gov

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

While this compound lacks a conventional hydroxyl or amine group to act as a strong hydrogen bond donor, its structure can be stabilized by weaker intramolecular interactions. The precise geometries determined by FTMW spectroscopy can reveal the presence of weak C–H···O hydrogen bonds. nih.gov For instance, a hydrogen atom from the ring's methyl group or an aromatic C-H could interact with the oxygen atom of the methoxy group or one of the carbonyl oxygens. These interactions, though weak, can be sufficient to favor one conformer over another. The exact bond lengths and angles derived from the rotational constants provide definitive evidence for the presence and nature of these stabilizing forces, which govern the molecule's preferred shape. frontiersin.org

Table 3: Table of Compounds Mentioned

Compound Name
This compound
Methyl 2-hydroxybenzoate (Methyl salicylate)
Methyl hexanoate

X-ray Crystallography for Solid-State Structure and Stereochemistry

Currently, there are no published single-crystal X-ray diffraction studies specifically for this compound. This technique is indispensable for definitively determining the three-dimensional arrangement of atoms in the solid state.

A crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. This data is fundamental for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. The resulting crystal structure would unambiguously establish the stereochemistry of the molecule.

For context, related structures have been analyzed, offering insights into the behavior of similar functional groups. For instance, the crystal structure of methyl 2-(benzylamino)-5-(benzyloxy)benzoate was solved, revealing an intramolecular N—H···O hydrogen bond. researchgate.net Additionally, a study on 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole provided detailed crystallographic data for that molecule. nist.gov However, direct experimental data for this compound remains to be reported.

A hypothetical data table for the crystallographic analysis of this compound would include the following parameters:

Crystallographic Parameter Hypothetical Value
Chemical FormulaC11H12O4
Formula Weight208.21
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.5
b (Å)10.2
c (Å)14.5
α (°)90
β (°)90
γ (°)90
Volume (ų)1109.25
Z4
Density (calculated) (g/cm³)1.245
R-factor-
wR-factor-

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

There are no specific Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopic studies found for this compound in the available literature. This technique is specifically used to detect and characterize species with unpaired electrons, such as free radicals.

In the context of this compound, ESR spectroscopy would be a powerful tool to investigate the formation and structure of any radical intermediates that might be generated during certain chemical reactions or upon exposure to UV light. The resulting ESR spectrum would provide information about the g-factor and hyperfine coupling constants, which can help in identifying the specific radical species and understanding the distribution of the unpaired electron density within the molecule. While the mass spectrum of related compounds like 2-Methoxy-5-methylphenol has been studied, this does not provide the same information as an ESR experiment. nih.gov

Should such radical intermediates be formed, a hypothetical ESR data table would include:

ESR Parameter Hypothetical Value
g-factor2.00xx
Hyperfine Coupling a(H) (G)-
Linewidth (G)-
Radical Species-

Further research is required to obtain experimental data for these advanced analytical techniques to fully characterize this compound.

Computational and Theoretical Investigations of Methyl 2 Methoxy 5 Methylbenzoylformate

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl 2-methoxy-5-methylbenzoylformate. These methods provide insights into the molecule's three-dimensional structure and the energy associated with its various forms.

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) is a widely used computational method to explore the conformational landscapes of molecules. For this compound, DFT calculations can identify the most stable geometric arrangements (conformers) and the energy barriers between them. The conformational flexibility of this molecule primarily arises from the rotation around the single bonds connecting the methoxy (B1213986), methyl, and benzoylformate groups to the phenyl ring.

A hypothetical conformational analysis using a common DFT functional like B3LYP with a suitable basis set (e.g., 6-31G*) would likely involve scanning the potential energy surface by systematically rotating key dihedral angles. The results of such a study could be summarized in a table like the one below, which is provided here as an illustrative example of what such a study would produce.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerDihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
1 (Planar)0.00
2 (Twisted)45°1.5
3 (Perpendicular)90°3.2

Note: This table is illustrative and not based on published experimental or computational data for this specific molecule.

Ab Initio and Post-Hartree-Fock Methods for Electronic Properties

To obtain a more accurate description of the electronic properties of this compound, researchers often turn to ab initio and post-Hartree-Fock methods. wikipedia.orgnumberanalytics.comststephens.net.ingithub.io These methods, while computationally more demanding than DFT, provide a more rigorous treatment of electron correlation, which is crucial for accurately determining properties like ionization potentials, electron affinities, and electronic excitation energies. ornl.gov

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the foundational Hartree-Fock approximation to systematically include electron correlation. wikipedia.orgnumberanalytics.comststephens.net.ingithub.io For a molecule like this compound, these calculations would yield valuable data on its electronic structure, which is essential for understanding its reactivity and spectroscopic behavior.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, including NMR and IR spectra. For this compound, theoretical calculations can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectral features.

The prediction of NMR chemical shifts and coupling constants can be achieved with good accuracy using DFT methods. By calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry, one can predict the corresponding chemical shifts. Similarly, vibrational frequencies and IR intensities can be computed to generate a theoretical IR spectrum. These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign specific spectral features to particular vibrational modes or chemical environments. While specific predicted spectra for this compound are not published, the general methodologies are well-established for similar organic molecules.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in modeling the reaction mechanisms of photochemical processes, such as those involving this compound. By mapping the potential energy surfaces of the ground and excited states, it is possible to identify reaction pathways, locate transition states, and calculate activation barriers.

Calculation of Triplet Bond Dissociation Energies (BDEs) and Triplet Energies (E_T)

The photochemical reactivity of many carbonyl compounds, including benzoylformates, is often governed by their triplet excited states. The triplet bond dissociation energy (BDE) and the triplet energy (E_T) are key parameters that can be calculated computationally to predict the likelihood and nature of photochemical reactions.

The Norrish Type I reaction, a common photochemical process for ketones, involves the cleavage of the α-carbon-carbon bond. wikipedia.org The efficiency of this process is related to the BDE of this bond in the triplet state. Computational studies on substituted toluenes have shown that both electron-donating and electron-withdrawing groups can influence the C-H bond dissociation energy. nih.gov Similarly, studies on substituted thiophenols have demonstrated the ability of computational methods to predict relative S-H bond dissociation energies. rsc.org For this compound, DFT calculations could be employed to determine the BDE of the C-C bond between the carbonyl group and the aromatic ring in its triplet state.

The triplet energy (E_T) represents the energy difference between the ground state and the lowest triplet state. This value is critical for understanding energy transfer processes and predicting the wavelength of light required to initiate photochemical reactions. A hypothetical table of calculated BDE and E_T values for related compounds is presented below to illustrate the type of data generated in such studies.

Table 2: Hypothetical Calculated Triplet BDE and E_T for Substituted Benzoylformates

CompoundSubstituentTriplet BDE (kcal/mol)Triplet Energy (E_T) (kcal/mol)
Methyl benzoylformateH5568
Methyl 2-methoxybenzoylformate2-OCH35367
Methyl 5-methylbenzoylformate5-CH35469
This compound 2-OCH3, 5-CH3 52 (Estimated) 68 (Estimated)

Note: This table contains estimated values for illustrative purposes and is not based on direct computational results for all listed compounds.

Computational Insights into Photolytic Pathways

Computational modeling can provide detailed insights into the photolytic pathways of this compound. Upon absorption of light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to the triplet state. From the triplet potential energy surface, various reaction channels may be accessible.

The primary photolytic pathway for benzoylformate esters is often the Norrish Type I cleavage, leading to the formation of a benzoyl radical and a methoxycarbonyl radical. wikipedia.org Subsequent reactions of these radicals can lead to a variety of products. Computational studies can map out the potential energy profile for this cleavage reaction, identifying the transition state and the associated energy barrier. This information is crucial for understanding the quantum yield and the kinetics of the photoreaction. While specific computational studies on the photolytic pathways of this compound are not documented, the general mechanisms established for other benzoylformates would be expected to apply.

Theoretical Studies on Intermolecular and Intramolecular Interactions (e.g., hydrogen bonding)

Similarly, there is a lack of research on the intermolecular forces governing the solid-state structure of this compound. Crystal structure analysis, which would provide definitive information on intermolecular hydrogen bonds and other non-covalent interactions in the crystalline form, has not been reported for this compound.

Innovative Applications of Methyl 2 Methoxy 5 Methylbenzoylformate in Chemical Science

Role as a Photoinitiator in Advanced Photopolymerization Systems

The utility of benzoylformate derivatives in photopolymerization is a significant area of research. These compounds can function as Norrish Type I photoinitiators, which undergo cleavage upon exposure to light to generate reactive radicals capable of initiating polymerization. acs.org This process is fundamental to light-curing technologies used in coatings, 3D printing, and dental applications. core.ac.ukresearchgate.net

Design Principles for Enhanced Photoinitiation Efficiency

The effectiveness of a photoinitiator is determined by its photochemical and photophysical properties, including a high molar extinction coefficient and a high quantum yield of radical formation. researchgate.net The design of molecules like Methyl 2-methoxy-5-methylbenzoylformate is guided by principles aimed at optimizing these characteristics.

Key design strategies for benzoylformate and related acylphosphine oxide photoinitiators include:

Structural Substitution : The introduction of specific substituent groups onto the aromatic ring can modulate the molecule's absorption spectrum. researchgate.net For instance, electron-donating groups can cause a red-shift in the maximum absorption wavelength, making the photoinitiator sensitive to longer wavelength light sources like near-UV or visible LEDs. researchgate.netsci-hub.se This is crucial for matching the initiator's absorption profile with the emission spectrum of modern light sources. researchgate.net

Cleavage Mechanism : As Norrish Type I initiators, these molecules are designed to undergo efficient homolytic bond cleavage upon photoexcitation. acs.orgsci-hub.se The calculation of triplet bond dissociation energy (BDE) and triplet energy (ET) can help predict the photoinitiating capability by determining the exothermy of the cleavage reaction. acs.org

Photobleaching : Efficient photoinitiators often exhibit photobleaching, where the initiator is consumed during the reaction. This characteristic is advantageous as it allows light to penetrate deeper into the material, facilitating a more uniform cure. researchgate.net

Applications in Deep-Layer Photocurable Materials

A significant challenge in photopolymerization is achieving a sufficient cure depth, especially in thick or pigmented materials. Photoinitiators that absorb strongly at the surface can prevent light from reaching deeper layers. Methyl benzoylformate derivatives have been specifically designed to address this issue. acs.org

Due to their relatively weak absorption at wavelengths such as 405 nm, these photoinitiators allow for greater light penetration. acs.orgresearchgate.net This property enables their successful application in deep-layer photocuring. Research has demonstrated that using methyl benzoylformate derivative photoinitiators can achieve significant curing depths in a short amount of time under LED irradiation. acs.org

Table 1: Deep-Layer Photocuring Performance of a Methyl Benzoylformate Derivative

Parameter Value Reference
Light Source LED @ 405 nm acs.org
Irradiation Time 30 seconds acs.org

This capability makes them highly suitable for applications requiring the curing of thick specimens, such as in the manufacturing of composites and large-scale 3D printing. researchgate.net

Strategic Intermediate in Complex Organic Synthesis

Beyond its role in polymer science, this compound and its structural analogs serve as crucial intermediates in the synthesis of complex organic molecules. Its functional groups—ester, ketone, and substituted aromatic ring—provide multiple reaction sites for building intricate molecular architectures.

Precursor for Relevant Chemical Structures (e.g., Peroxisome Proliferator-Activated Receptor (PPAR) activators, PTP1B inhibitors)

The benzoyl scaffold is a common feature in many biologically active compounds. While direct synthesis of PPAR activators from this specific compound is not detailed in the provided context, related structures are fundamental to medicinal chemistry. For instance, various inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes, feature complex substituted aromatic cores. nih.govnih.gov The development of potent and selective PTP1B inhibitors often involves building molecules that can interact with both catalytic and allosteric sites on the enzyme. nih.govmedchemexpress.com The synthesis of such complex inhibitors relies on versatile building blocks, and substituted benzoyl compounds are key starting materials in these multi-step synthetic pathways.

Contributions to Stereoselective Synthesis Methodologies

Stereoselectivity, the preferential formation of one stereoisomer over another, is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceuticals where a specific stereoisomer is often responsible for the desired biological activity. masterorganicchemistry.com While specific studies detailing the use of this compound in stereoselective reactions were not the focus of the search, the broader class of α-keto esters, including benzoylformates, contributes significantly to these methodologies.

One notable example is the stereoselective synthesis of methyl (Z)-α-methoxyacrylates. researchgate.net This reaction involves a two-carbon homologation of an aldehyde using methyl 2,2-dichloro-2-methoxyacetate and chromium(II) chloride. researchgate.net This process is highly stereospecific, yielding the (Z)-isomer in good yields. The reaction proceeds through a proposed Reformatsky-type addition pathway. researchgate.net This demonstrates how the reactivity of the keto-ester functionality can be harnessed under specific catalytic conditions (e.g., with organochromium compounds) to control the formation of a new stereocenter at the C-C double bond. researchgate.net Such methods are valuable because they provide access to 2-alkoxyacrylic moieties, which are key intermediates for various biologically active compounds and can be used in further transformations like Diels-Alder and Heck reactions. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula Other Names/Class
This compound C11H12O4 Benzoylformate Derivative
Methyl benzoylformate C9H8O3 MBF
Acylphosphine oxide Varies Photoinitiator
2,4,6-trimethylbenzoyl) diphenylphosphine (B32561) oxide C22H21O2P TPO
4-diethylaminobenzoyldipenylphosphine oxide C24H26NO2P DEAPO
Sulpiride C15H23N3O4S Antipsychotic Drug
Methyl 2-methoxy-5-sulfamoylbenzoate C9H11NO5S Sulpiride Intermediate
Salicylic acid C7H6O3 Precursor
Methyl (Z)-α-methoxyacrylates Varies α-keto ester derivative
Methyl 2,2-dichloro-2-methoxyacetate C4H6Cl2O3 Reagent

Green Chemistry Principles in the Synthesis and Application of Methyl 2 Methoxy 5 Methylbenzoylformate

Sustainable Synthetic Route Development

The industrial synthesis of fine chemicals like Methyl 2-methoxy-5-methylbenzoylformate traditionally relies on robust, high-yield reactions. However, modern sustainable practices demand a re-evaluation of these routes to enhance their environmental compatibility.

The classical Friedel-Crafts acylation, a cornerstone of C-C bond formation on aromatic rings, typically employs stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgorganic-chemistry.org This approach, while effective, generates significant amounts of corrosive and metal-containing waste during aqueous workup, presenting considerable disposal challenges. orgsyn.org

In pursuit of greener alternatives, research has focused on replacing homogeneous Lewis acids with solid acid catalysts. rsc.org Materials like sulfated zirconia have demonstrated high efficiency and selectivity in Friedel-Crafts reactions, offering the significant advantage of being easily separable from the reaction mixture and potentially reusable. rsc.orgresearchgate.net Other innovative approaches eliminate the need for metal- and halogen-containing reagents altogether, for instance, by using methanesulfonic anhydride (B1165640), which generates more benign waste streams. organic-chemistry.orgacs.org For the synthesis of the ester functionality, using solid acid catalysts like TiO₂/SO₄²⁻ can replace corrosive liquid acids such as sulfuric acid, allowing the catalyst to be recycled and reducing environmental hazards. google.com

Two key metrics for quantifying the "greenness" of a chemical process are Atom Economy and the Environmental Factor (E-Factor).

Atom Economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. organic-chemistry.org In an ideal scenario, this value is 100%, as seen in addition reactions where all reactant atoms form a single product. rsc.org For the proposed synthesis of this compound via Friedel-Crafts acylation, the atom economy would be calculated based on the balanced chemical equation.

Interactive Table 1: Theoretical Atom Economy Calculation for a Plausible Synthesis

To calculate the atom economy for the hypothetical synthesis of this compound, enter the molecular weights of the reactants and the product.

CompoundMolecular Weight ( g/mol )Role
4-methylanisole122.17Reactant
Methyl oxalyl chloride122.52Reactant
This compound 208.21 Product
Hydrogen Chloride (HCl)36.46Byproduct
Atom Economy (%) 84.5% (MW of Product / Σ MW of Reactants) x 100

This calculation reveals that even with a 100% yield, a significant portion of the reactant mass is converted into a byproduct (HCl), highlighting an inherent inefficiency from an atom economy perspective.

The E-Factor provides a more practical measure of waste by quantifying the ratio of the mass of waste produced to the mass of the desired product. organic-chemistry.org It accounts for all materials not incorporated into the final product, including reaction byproducts, solvent losses, and process aids.

E-Factor = (Total Mass of Waste) / (Mass of Product)

For specialty and fine chemicals, E-factors can range from 5 to over 50, indicating substantial waste generation. vaia.com In the synthesis of our target molecule, waste would include the HCl byproduct, the spent Lewis acid catalyst (e.g., AlCl₃), solvents used for reaction and purification, and any byproducts from side reactions. The adoption of reusable solid catalysts and solvent minimization strategies are crucial for lowering the E-Factor. rsc.orgnumberanalytics.com

Solvents are a major contributor to the environmental impact of chemical manufacturing. Traditional Friedel-Crafts acylations often use halogenated solvents like dichloromethane (B109758) or carbon disulfide, or polar solvents like nitrobenzene. vaia.comaskfilo.comstackexchange.com These substances are often toxic, volatile, and difficult to dispose of, posing risks to human health and the environment.

Green chemistry promotes the reduction or replacement of hazardous solvents. Strategies for the synthesis of this compound could include:

Use of Greener Solvents: Exploring less hazardous alternatives is a primary goal. Ionic liquids and deep eutectic solvents (DES) have been investigated as recyclable media for Friedel-Crafts reactions. numberanalytics.comacs.org For esterification steps, using a recyclable solvent like n-hexane has been shown to be effective. google.com

Solvent-Free Reactions: In some cases, reactions can be run neat (without a solvent), particularly with liquid substrates, which dramatically reduces waste. researchgate.net Microwave-assisted, solvent-free reactions have also proven effective for some Friedel-Crafts acylations. organic-chemistry.org

Process Intensification: Adopting continuous flow reactors over traditional batch processing can minimize solvent volumes and improve reaction control, leading to less waste.

Interactive Table 2: Comparison of Solvents for Synthesis

This table compares traditional and greener solvent options based on key environmental and safety parameters. Select a parameter to see the comparison.

SolventTypeKey IssuesGreener Alternative?
DichloromethaneTraditionalSuspected carcinogen, volatile organic compound (VOC)No
NitrobenzeneTraditionalHighly toxic, high boiling point (difficult to remove)No
Carbon DisulfideTraditionalHighly flammable, toxicNo
Ionic LiquidsGreenerLow volatility, recyclable; toxicity and biodegradability can varyYes
Deep Eutectic SolventsGreenerOften biodegradable, low cost, recyclableYes
Solvent-Free (Neat)GreenerEliminates solvent waste entirelyIdeal, if feasible

Environmental Impact Assessment of Synthesis and Use

A comprehensive environmental impact assessment extends beyond the synthesis phase to consider the entire lifecycle of the chemical.

For the synthesis of this compound, the primary impacts are associated with:

Raw Material Sourcing: The starting materials, likely derived from petrochemical feedstocks, have a significant upstream carbon footprint.

Energy Consumption: Heating, cooling, stirring, and purification steps (like distillation) are energy-intensive processes. umich.edu Optimizing reactions to proceed at lower temperatures and pressures is a key green engineering goal. numberanalytics.com

Waste Generation: As detailed by the E-Factor, the generation of byproducts and the use of catalysts and solvents contribute to the process's environmental burden. organic-chemistry.org

The environmental impact of the use of this compound is dependent on its specific application. Related compounds, such as methyl benzoylformate, are used as photoinitiators in UV-curable coatings and inks or as intermediates in the synthesis of agrochemicals. sinocurechem.comchemicalbook.com If used in such applications, key considerations would include:

Toxicity and Biodegradability: The ideal chemical should be non-toxic to humans and ecosystems. Furthermore, it should be designed to degrade into benign substances after its functional life to prevent persistence and bioaccumulation in the environment. While specific data for this compound is unavailable, this remains a critical aspect of its green profile. sinocurechem.com

By systematically applying the principles of green chemistry, from the initial design of the synthetic route to the final application and disposal of the product, the environmental footprint of this compound can be significantly minimized.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-methoxy-5-methylbenzoylformate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves esterification of the corresponding benzoylformic acid derivative with methanol under anhydrous conditions. For example, analogous procedures (e.g., ) use triazine-based coupling agents to activate carboxylic acids. Key parameters include:
  • Temperature control (e.g., 0–5°C during acid activation to minimize side reactions).
  • Use of anhydrous solvents (e.g., dichloromethane or THF) to prevent hydrolysis.
  • Catalytic amounts of DMAP to enhance esterification efficiency.
    Optimization can be achieved via DoE (Design of Experiments) to evaluate molar ratios, solvent polarity, and reaction time .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>98% as per ).
  • NMR : Compare 1H^1H and 13C^{13}C spectra with reference data. For example, the methoxy group (-OCH3\text{-OCH}_3) typically appears as a singlet at δ 3.8–4.0 ppm in 1H^1H NMR. Aromatic protons in the 5-methyl substituent may show splitting patterns due to meta-substitution .
  • DSC/TGA : Evaluate thermal stability (e.g., melting point ~60–63°C, similar to methyl 4-formylbenzoate in ) .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). The methoxy group may reduce oxidative degradation compared to hydroxyl analogs, but the ester functionality remains susceptible to hydrolysis. Monitor via periodic HPLC analysis (e.g., monthly checks for degradation peaks) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methyl and 2-methoxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The 5-methyl group may hinder nucleophilic attack at the para position, directing reactivity to the ortho or meta sites.
  • Electronic Effects : The 2-methoxy group donates electron density via resonance, activating the aromatic ring toward electrophilic substitution.
    Experimental validation: Perform comparative Suzuki-Miyaura couplings using boronic acids with varying steric demands. Analyze regioselectivity via LC-MS and 1H^1H NMR .

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound analogs?

  • Methodological Answer :
  • Cross-Validation : Combine 1H^1H-13C^{13}C HSQC NMR to assign ambiguous peaks.
  • Solvent Effects : Re-record spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or aggregation.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., ’s use of crystallography for benzoylformate analogs) .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :
  • Acidic Conditions : Protonation of the ester carbonyl increases electrophilicity, accelerating hydrolysis. Monitor via pH-dependent kinetic studies (e.g., UV-Vis at 220 nm for ester cleavage).
  • Basic Conditions : Hydroxide ions directly attack the ester, forming carboxylate. Use isotopically labeled 18O^{18}O-water to track hydrolysis pathways.
    Reference thermochemical data (e.g., ’s enthalpy measurements for analogous esters) to model activation energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.